Tideglusib

Content Navigation

CAS Number

Product Name

IUPAC Name

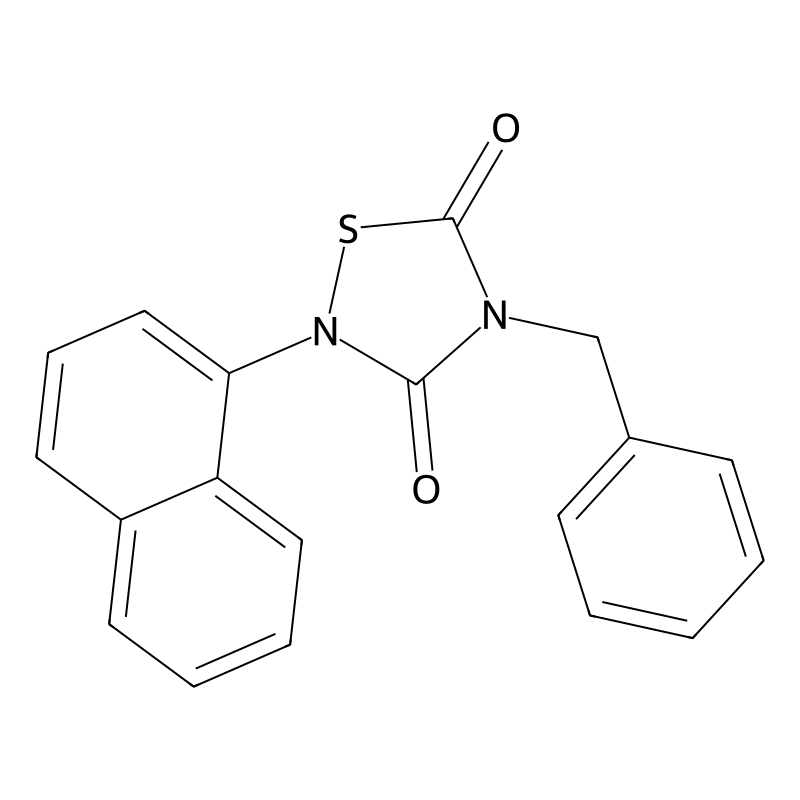

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tideglusib is a selective, irreversible inhibitor of glycogen synthase kinase-3 (GSK-3) belonging to the thiadiazolidinone class. Unlike the majority of kinase inhibitors which compete with ATP, Tideglusib functions through a non-ATP-competitive mechanism, a key differentiator that underpins its utility in research. This mechanism provides a distinct advantage in maintaining consistent inhibition in cellular environments with fluctuating ATP levels and reduces off-target effects on other ATP-dependent kinases. Primarily used in neurodegeneration and stem cell research, its procurement is often justified by the need for a highly specific tool to probe GSK-3 signaling pathways without the confounding variables introduced by broader-acting, ATP-competitive alternatives.

References

- [1] Domínguez, J.M., Fuertes, A., Orozco, L., del Monte-Millán, M., Delgado, E., & Medina, M. (2012). Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. Journal of Biological Chemistry, 287(2), 893-904.

- [2] Serenó, L., et al. A novel GSK-3beta inhibitor reduces Alzheimer's pathology and rescues neuronal loss in vivo. Neurobiology of Disease, 35(3), 359-367 (2009).

- [3] Martínez-Cengotitabengoa, M., et al. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis. International Journal of Molecular Sciences, 22(21), 11466 (2021).

- [23] Tideglusib. ALZFORUM. Retrieved from https://www.alzforum.org/therapeutics/tideglusib

- [9] Giannattasio, A., et al. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? International Journal of Molecular Sciences, 24(8), 7545 (2023).

Substituting Tideglusib with common ATP-competitive GSK-3 inhibitors like CHIR-99021 or AR-A014418 is a critical experimental error that can compromise data validity. ATP-competitive inhibitors bind to a highly conserved pocket across the kinome, increasing the risk of off-target inhibition of other kinases, which can confound experimental results. Tideglusib's non-ATP-competitive, irreversible mechanism of action offers a more precise and sustained inhibition of GSK-3, making it fundamentally different in its biological effect. This distinction is critical in target validation studies and complex biological systems where kinase crosstalk is prevalent, meaning that data generated with Tideglusib cannot be directly replicated or compared with results from an ATP-competitive substitute.

References

- [9] Domínguez, J.M., Fuertes, A., Orozco, L., et al. (2012). Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. J. Biol. Chem. 287(2), 893-904.

- [15] Bhat, R., Xue, Y., Berg, S., et al. (2003). Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. J. Biol. Chem. 278(46), 45937-45.

- [16] Li, Y., He, D., He, D., & Wang, H. (2022). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Frontiers in Cell and Developmental Biology, 10, 939023.

Distinct Mechanism of Action Reduces Off-Target Kinase Interactions

Tideglusib is an irreversible, non-ATP-competitive inhibitor of GSK-3β, a mechanism distinct from many common alternatives. Comparators such as CHIR-99021 and AR-A014418 are ATP-competitive, binding to a kinase domain that is highly conserved across hundreds of other kinases, which can lead to lower selectivity. Tideglusib's allosteric action, which involves covalent modification of Cys199 in the GSK-3β active site, provides a basis for its higher specificity and avoids competition with endogenous ATP.

| Evidence Dimension | Inhibition Mechanism |

| Target Compound Data | Non-ATP-Competitive, Irreversible |

| Comparator Or Baseline | CHIR-99021 & AR-A014418: ATP-Competitive |

| Quantified Difference | Qualitatively different binding site and mechanism |

| Conditions | In vitro kinase assays |

This unique mechanism provides more reliable and specific GSK-3 inhibition, crucial for experiments where off-target effects could confound results and compromise data integrity.

Comparable In Vitro Potency with a Differentiated Mechanistic Profile

In cell-free assays, Tideglusib demonstrates potent inhibition of GSK-3β with a reported IC50 value of ~60 nM. This is comparable to the high potency of widely used ATP-competitive inhibitors like CHIR-99021 (IC50 = 6.7 nM for GSK-3β). However, in head-to-head comparisons in human dental pulp stem cells, a Tideglusib concentration of 100 nM was found to be optimal for promoting cell viability, compared to 5 nM for CHIR-99021, showcasing how different mechanisms translate to different optimal working concentrations in cellular models.

| Evidence Dimension | Optimal Concentration for Cell Viability (hDPSCs) |

| Target Compound Data | 100 nM |

| Comparator Or Baseline | CHIR-99021: 5 nM |

| Quantified Difference | 20-fold higher concentration for optimal viability |

| Conditions | Human Dental Pulp Stem Cells (hDPSCs) in culture |

This demonstrates that while raw potency is high, the compound's unique mechanism requires empirical determination of the optimal concentration for specific cell-based applications, justifying its procurement for studies where fine-tuning of the Wnt/β-catenin pathway is critical.

Demonstrated In Vivo Efficacy and CNS Penetration in Neuroprotection Models

Tideglusib has shown significant neuroprotective effects in multiple in vivo models, confirming its ability to reach the central nervous system and exert a therapeutic effect. For instance, in a mouse model of amyotrophic lateral sclerosis (ALS), chronic oral treatment with Tideglusib significantly reduced the phosphorylation of TDP-43 in the spinal cord. In a Parkinson's disease model, Tideglusib demonstrated dose-dependent neuroprotection against MPTP-induced dopaminergic injury in mice. This contrasts with many research compounds that show in vitro promise but fail to demonstrate efficacy in whole-organism systems.

| Evidence Dimension | In Vivo Neuroprotective Effect |

| Target Compound Data | Reduces aberrant TDP-43 phosphorylation in spinal cord; protects against MPTP-induced dopaminergic injury. |

| Comparator Or Baseline | Vehicle control / Disease model baseline |

| Quantified Difference | Statistically significant reduction in pathological markers. |

| Conditions | Prp-hTDP-43A315T mouse model (ALS); MPTP mouse model (Parkinson's Disease) |

For researchers conducting in vivo studies on neurodegenerative diseases, this provides evidence of bioavailability and target engagement in the CNS, justifying its selection over compounds lacking demonstrated whole-animal efficacy.

Solubility Profile for In Vitro and In Vivo Formulation

Tideglusib is soluble in organic solvents such as DMSO and dimethylformamide (DMF) at approximately 1 mg/mL. For aqueous applications, it is sparingly soluble, and a common procedure involves first dissolving it in DMSO before dilution with an aqueous buffer. A working solution of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO:PBS (pH 7.2). For in vivo use, formulations in 10% DMSO with co-solvents like PEG300 and Tween-80, or in 10% DMSO / 90% corn oil, have been described to achieve concentrations of at least 2.5 mg/mL.

| Evidence Dimension | Solubility |

| Target Compound Data | ~1 mg/mL in DMSO; ~0.5 mg/mL in 1:1 DMSO:PBS; ≥2.5 mg/mL in in vivo formulations. |

| Comparator Or Baseline | Standard laboratory solvents |

| Quantified Difference | Not applicable |

| Conditions | Standard laboratory conditions |

This provides clear, actionable data for experimental planning, allowing researchers to prepare stock solutions and formulations for both cell culture and animal studies, ensuring the compound can be effectively integrated into planned workflows.

Target Validation Studies Requiring High Kinase Selectivity

When the primary goal is to confirm the role of GSK-3 in a specific pathway, Tideglusib's non-ATP-competitive mechanism minimizes confounding data from off-target kinase inhibition, providing clearer, more interpretable results compared to ATP-competitive analogs.

In Vivo Models of Neurodegenerative Disease

For preclinical studies in animal models of Alzheimer's, Parkinson's, or ALS, Tideglusib is a justified choice due to its demonstrated CNS penetration and efficacy in reducing key pathological markers in vivo.

Stem Cell Differentiation and Regenerative Medicine

In protocols for directed differentiation of stem cells, particularly where modulation of the Wnt/β-catenin pathway is required, Tideglusib can be used to specifically inhibit GSK-3. Its use has been documented to safely promote proliferation and differentiation of human dental pulp stem cells, making it a suitable tool for regenerative research.

Studies in Cellular Models with High Metabolic Fluctuation

In models of ischemia, hypoxia, or cancer metabolism where cellular ATP concentrations can vary significantly, Tideglusib's non-ATP-competitive inhibition ensures consistent target engagement, a stability that cannot be guaranteed with ATP-competitive inhibitors.

References

- [3] Martínez-Cengotitabengoa, M., et al. (2021). Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis. International Journal of Molecular Sciences, 22(21), 11466.

- [7] Abushofah, A., et al. (2022). Therapeutic Potential Effect of Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitors in Parkinson Disease. Biomedicines, 10(9), 2062.

- [9] Domínguez, J.M., Fuertes, A., Orozco, L., et al. (2012). Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. J. Biol. Chem. 287(2), 893-904.

- [20] Li, Y., et al. (2023). Targeted strategy by curcumin and tideglusib biomimetic nano-systems alleviates oxidative stress and inflammation under ischemic stroke. Journal of Nanobiotechnology, 21(1), 173.

- [23] Tideglusib. ALZFORUM. Retrieved from https://www.alzforum.org/therapeutics/tideglusib

- [29] Vitorino, P. H. S., et al. (2023). Small Molecule GSK-3 Inhibitors Safely Promote the Proliferation and Viability of Human Dental Pulp Stem Cells-In Vitro. International journal of molecular sciences, 24(4), 3797.

- [31] El-Sayed, R. M., et al. (2023). The regenerative potential of Tideglusib and CHIR99021 small molecules as potent odontogenic differentiation enhancers of human dental pulp stem cells. Clinical oral investigations, 28(1), 48.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Wikipedia

Use Classification

Dates

Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.

Del Ser T (2010). "Phase IIa clinical trial on Alzheimer's disease with NP12, a GSK3 inhibitor". Alzheimer's & Dementia. 6 (4): S147. doi:10.1016/j.jalz.2010.05.455. S2CID 54293332.

Eldar-Finkelman H, Martinez A (2011). "GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS". Frontiers in Molecular Neuroscience. 4: 32. doi:10.3389/fnmol.2011.00032. PMC 3204427. PMID 22065134.

del Ser T, Steinwachs KC, Gertz HJ, Andrés MV, Gómez-Carrillo B, Medina M, et al. (2013). "Treatment of Alzheimer's disease with the GSK-3 inhibitor tideglusib: a pilot study". Journal of Alzheimer's Disease. 33 (1): 205–15. doi:10.3233/JAD-2012-120805. PMID 22936007.

"FDA Grants Fast Track Status to Tideglusib (ZentylorTM) for Progressive Supranuclear Palsy". PR Newswire Europe Including UK Disclose. 10 September 2010. ProQuest 750175748.

Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.

Neves VC, Babb R, Chandrasekaran D, Sharpe PT (January 2017). "Promotion of natural tooth repair by small molecule GSK3 antagonists". Scientific Reports. 7: 39654. Bibcode:2017NatSR...739654N. doi:10.1038/srep39654. PMC 5220443. PMID 28067250.

Gallagher J (2017-01-09). "'Tooth repair drug' may replace fillings". BBC News. Retrieved 2017-01-09.

"AMO-2". AMO Pharmaceuticals. Retrieved 2017-09-21.

Luna-Medina, R., Cortes-Canteli, M., Sanchez-Galiano, S., et al. NP031112, a thiadiazolidinone compound, prevents inflammation and neurodegeneration under excitotoxic conditions: Potential therapeutic role in brain disorders. J. Neurosci. 27(21), 5766-5776 (2007).

Domínguez, J.M., Fuertes, A., Orozco, L., et al. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. J. Biol. Chem. 287(2), 893-904 (2012).

Morales-Garcia, J.A., Luna-Medina, R., Alonso-Gil, S., et al. Glycogen synthase kinase 3 inhibition promotes adult hippocampal neurogenesis in vitro and in vivo. ACS Chem. Neurosci. 3(11), 963-971 (2012).

Martinez, A., Gil, C., and Perez, D.I. Glycogen synthase kinase 3 inhibitors in the next horizon for Alzheimer’s disease treatment. Int. J. Alzheimers Dis. 280502 (2011).